(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(13-15-7-6-12-21-14-15)17-10-4-5-11-19(17)22(20)16-8-2-1-3-9-16/h1-14H/b18-13+ |
InChI Key |
UDORJKJXCLABJP-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN=CC=C4)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN=CC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Starting Materials :
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3-Bromooxindole : Prepared from isatins via bromination.
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Thiobenzamide Derivatives : Substituted with pyridin-3-yl groups (e.g., 3-pyridinylthioacetamide).
-
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Reaction Conditions :
-
Solvent : DMF (dry).
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Base : Triethylamine (TEA).
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Temperature : Room temperature (12–24 hours).
-
-
Mechanism :
-
Nucleophilic Substitution : The thiolate attacks the electrophilic C3 of 3-bromooxindole.
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Cyclization and Elimination : Formation of a 1,3-thiazole intermediate, followed by base-induced rearrangement to the indol-2-one framework.
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Configuration Control : The E configuration is favored due to steric and electronic factors during the elimination step.
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Example Protocol
| Component | Quantity (mmol) | Conditions | Yield (%) |
|---|---|---|---|
| 3-Bromooxindole | 2.0 | DMF, TEA (2 equiv), 12 h | 85–97 |
| 3-Pyridinylthioacetamide | 2.0 | RT, followed by DCM extraction | 70–85 |
Note : Yields vary depending on substituents at the C1 position (e.g., phenyl groups enhance reactivity).
Knoevenagel Condensation Approach
This method leverages the condensation of aldehydes with active methylene compounds to form α,β-unsaturated ketones. While less common for indol-2-one derivatives, it offers a pathway for introducing the pyridin-3-ylmethylidene group.
Reaction Strategy
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Aldehyde Component : Pyridin-3-ylmethylidene aldehyde (e.g., 3-(pyridin-3-ylmethylene)benzaldehyde).
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Active Methylene Partner : Oxindole derivatives with a phenyl group at C1.
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Catalyst :
-
Mechanism :
-
Nucleophilic Addition : Enolate formation from the oxindole.
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Dehydration : Elimination of water to form the conjugated double bond.
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Challenges
-
Stereochemical Control : Achieving E selectivity requires careful control of reaction conditions (e.g., temperature, catalyst).
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Decarboxylation : Competing side reactions may occur with malonate derivatives, necessitating optimized conditions.
Alternative Methods from Patent Literature
Patents disclose routes involving metal-catalyzed coupling and heterocyclic intermediates.
Metal-Mediated Coupling
Heterocyclic Intermediate Approach
-
Synthesis of 1,3-Dioxane-5-carboxylic Acid Derivatives :
-
Reacted with nickel complexes to form spirocyclic intermediates.
-
-
Decarboxylation : Thermal or acidic conditions yield the final product.
Stereochemical Control and Configuration
The E configuration is critical for biological activity. Key strategies include:
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Steric Hindrance : Bulky groups at C1 (e.g., phenyl) favor E geometry.
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Electronic Effects : Electron-withdrawing groups on the pyridinyl ring stabilize the trans arrangement.
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Catalyst Selection : Chiral amines or Lewis acids may enhance stereoselectivity.
Optimization of Reaction Conditions
Critical Parameters
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Base Strength | TEA (pKₐ ~ 10.75) | Rapid elimination, high E selectivity |
| Temperature | 25–40°C | Prevents side reactions (e.g., isoindigo formation) |
| Solvent | DMF or DCM | Solubility of intermediates and products |
Case Study : Reactions with 3-bromooxindole and 3-pyridinylthioacetamide in DMF/TEA yielded 85% E-configured product, while ethanol/water mixtures reduced yields due to solubility issues .
Chemical Reactions Analysis
Types of Reactions
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various functionalized indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological effects. Researchers may study its interactions with biological targets, such as enzymes or receptors, to identify new drug candidates.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in various applications, from materials science to agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Substituted Benzylidene Oxindoles
Compounds synthesized via Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes (Table 1) share the oxindole core but differ in the electronic and steric properties of the benzylidene substituent:
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance crystallinity but reduce solubility compared to EVO’s pyridinyl group, which introduces polarity and hydrogen-bonding capacity .
- Biological Activity : EVO’s pyridine ring enables π-π stacking and hydrogen bonding with GyrB’s ATP-binding domain, a feature absent in halogenated analogs .
Heterocyclic and Aliphatic Substituted Oxindoles
Compounds with non-aromatic substituents exhibit distinct pharmacological profiles:
Key Findings :
- Toxicity Modulation : The methylol derivative of indol-2-one shows reduced cytotoxicity compared to EVO, highlighting the role of substituents in safety profiles .
Biological Activity
The compound (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₃H₁₂N₂O
- Molecular Weight : 196.25 g/mol
- CAS Number : 71718-88-2
Synthesis
The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and amines under mild conditions. The reaction can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Anticancer Properties
Recent studies indicate that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A notable study demonstrated that certain analogs enhanced caspase activity, indicating their potential as apoptosis-inducing agents at micromolar concentrations .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been observed that related indole derivatives can enhance the release of acetylcholine in the brain, which may be beneficial in treating cognitive disorders such as Alzheimer's disease. The structure-activity relationship suggests that specific substitutions on the indole ring can significantly affect neurotransmitter release .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of indole derivatives. The compound has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities and receptor functions, leading to various therapeutic effects. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or neurotransmitter degradation.
- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release or apoptosis pathways.
Case Studies and Research Findings
Q & A
Q. What are the key spectroscopic techniques to confirm the structural identity of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one, and how are they interpreted?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of aromatic protons (6.8–8.5 ppm for pyridine and phenyl rings) and the carbonyl group (C=O resonance ~170 ppm in ). The (E)-configuration of the exocyclic double bond is inferred from coupling constants () in NMR .
- Infrared (IR) Spectroscopy : Look for C=O stretching (~1680–1720 cm) and C=N/C=C stretches (~1600 cm) to differentiate between keto-enol tautomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNO) via exact mass matching (e.g., m/z 222.0793 for [M+H]) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer :
- Synthetic Route : Use a Knoevenagel condensation between 1-phenylindole-2-one and pyridine-3-carbaldehyde under reflux in ethanol, catalyzed by piperidine. Monitor reaction progress via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted aldehyde and byproducts. Recrystallization from ethanol enhances purity .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of indole-2-one to aldehyde) and reaction time (6–8 hours) to minimize side reactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Answer :
| Parameter | Value | Significance |
|---|---|---|
| Space Group | P2/c | Monoclinic system, typical for similar indole derivatives |
| R-factor | ≤0.05 | High data accuracy |
| C=O Bond Length | ~1.22 Å | Confirms keto form over enol tautomer |
Q. How do solvent polarity and temperature affect the compound’s electronic properties and reactivity?
- Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the keto form via hydrogen bonding with the carbonyl group, while non-polar solvents (toluene) may favor enol tautomers. UV-Vis spectroscopy (λ ~320 nm in DMSO) tracks solvatochromic shifts .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 250°C. Reactivity studies (e.g., cycloadditions) should be conducted below this threshold .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to proteins (e.g., kinases). The pyridine ring often participates in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Monitor RMSD (<2 Å for stable binding) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the exocyclic double bond .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Answer :
- Cross-Validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts .
- Control Experiments : Synthesize and characterize a (3Z)-isomer to benchmark spectral differences (e.g., downfield shifts for Z-configuration protons) .
- Collaborative Analysis : Share raw data (e.g., .cif files for crystallography) via platforms like the RCSB PDB to enable peer validation .
Q. What strategies can mitigate byproduct formation during derivatization reactions of this compound?
- Answer :
- Reaction Design : Use protecting groups (e.g., Boc for amines) to block unwanted sites during functionalization of the indole or pyridine rings .
- Catalyst Screening : Test Pd(II) catalysts for selective C–H activation. For example, Pd(OAc) improves regioselectivity in cross-couplings .
- Byproduct Identification : LC-MS/MS detects minor impurities (e.g., dimerization products) for targeted optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
